(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . It also contains a benzo[d]thiazole group, which is another type of heterocyclic compound .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, reveals a complex polymeric chain with intermolecular O-HO hydrogen bonds and weak intramolecular C-HO hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
A series of derivatives were synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These derivatives showed promising anti-inflammatory activity. The study also conducted molecular docking to understand the binding affinity towards human serum albumin, indicating a potential mechanism of action for their anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
In another study, derivatives of the compound were designed, synthesized, and evaluated for anticonvulsant activities. The study utilized the maximal electroshock test and subcutaneous pentylenetetrazole seizures models in mice. One specific derivative showed significant anticonvulsant activity, highlighting the compound's potential in developing new anticonvulsant medications (Nath et al., 2021).
Solubility and Drug Delivery
A study on a related derivative focused on its solubility and drug delivery capabilities. It investigated the preferential solvation of the compound in a binary cosolvent system, predicting improved oral absorption and bioavailability, which could be beneficial for managing diabetes mellitus and its complications (Hussain et al., 2022).
Metabolic Stability Improvement
Research into improving the metabolic stability of derivatives through structural modification indicated that altering the heterocyclic rings can reduce metabolic deacetylation, improving the compound's pharmacokinetic properties. This has implications for the development of more stable and effective pharmaceutical agents (Stec et al., 2011).
Crystal Structure Analysis
The crystal structures of certain derivatives have been analyzed to provide insights into their molecular configurations, which can inform the design of new compounds with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-12-11-25-18-10-9-15(31-4-2)13-19(18)32-23(25)24-20(27)14-26-21(28)16-7-5-6-8-17(16)22(26)29/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMGUNWFSEXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.